

Application Notes and Protocols: Dioxadiazine Derivatives as High-Energy Materials

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Compound of Interest

Compound Name: 1,4,2,3-Dioxadiazine

Cat. No.: B15473499

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A notable scarcity of research exists for **1,4,2,3-dioxadiazine** as a high-energy material. However, significant research has been conducted on its isomers, particularly 1,2,4,5-dioxadiazine and 1,4,2,5-dioxadiazine, which serve as a foundational backbone for novel energetic compounds. This document provides detailed application notes and protocols based on the available scientific literature for these energetic dioxadiazine derivatives, targeting researchers, scientists, and drug development professionals interested in high-energy materials.

Quantitative Performance Data

The performance of high-energy materials is characterized by several key parameters. The following table summarizes the quantitative data for various dioxadiazine derivatives, providing a comparative overview of their energetic properties.

Compound/Salt	Density (g/cm ³)	Decomposition Temp. (°C)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)	Friction Sensitivity (N)
1,2,4,5-Dioxadiazine Derivatives						
Hydroxylammonium salt of H ₂ BNOD ¹	1.914	197	9095	38.1	1.5	>144
Ammonium salt of H ₂ BNOD ¹	1.838	114	8833	34.0	4.5	53
4-amino-1,2,4-triazolium salt of H ₂ BNOD ¹	1.730	135	7754	26.3	4.5	>144
1,4,2,5-Dioxadiazine Derivatives						
3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine (4a) ²	-	155	8328	-	15	288
3,6-bis(1-nitro-1H-pyrazol-3-	-	192	7681	-	20	216

yl)-1,4,2,5-
dioxadiazin
e (4b)²

N,N'-
((1,4,2,5-
dioxadiazin
e-3,6-
diyl)bis(1,2,
5-
oxadiazole-
4,3-
diyl))dinitra
mide (i)²

-	106	-	-	4.5	100
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3,6-bis(4-
nitro-1,2,5-
oxadiazol-
3-
yl)-1,4,2,5-
dioxadiazin
e (ii)²

-	148	-	-	2.2	116
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Reference
Compound
s

2,4,6-
trinitrotolue
ne (TNT)²

1.65	240	6881	19.0	15	353
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¹Based on 3,6-bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine (H₂BNOD) energetic salts.[1][2] ²Data for tricyclic compounds with a 1,4,2,5-dioxadiazine bridge.[3]

Experimental Protocols

Synthesis of 1,2,4,5-Dioxadiazine-Functionalized Energetic Salts

This protocol describes the synthesis of energetic salts based on 3,6-bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine (H_2BNOD).[\[1\]](#)[\[2\]](#)

Materials:

- 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine
- Nitrating agent (e.g., nitric acid/sulfuric acid mixture)
- Appropriate base (e.g., ammonia, hydroxylamine, 4-amino-1,2,4-triazole)
- Solvents (e.g., water, ethanol)

Procedure:

- Nitration: The precursor, 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine, is subjected to nitration to form the H_2BNOD anion. This typically involves careful addition of the precursor to a cold nitrating mixture.
- Salt Formation: The resulting H_2BNOD is then neutralized with the desired nitrogen-rich base to form the energetic salt. The base is added to a solution or suspension of H_2BNOD .
- Crystallization: The energetic salt is isolated by crystallization, often by slow evaporation of the solvent or by cooling the solution.
- Characterization: The synthesized salts are fully characterized using various analytical techniques.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H , ^{13}C , and ^{15}N NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.[\[1\]](#)[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the energetic materials.[\[1\]](#)[\[2\]](#)
- Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compounds, which helps in verifying their empirical formula.[\[1\]](#)[\[2\]](#)

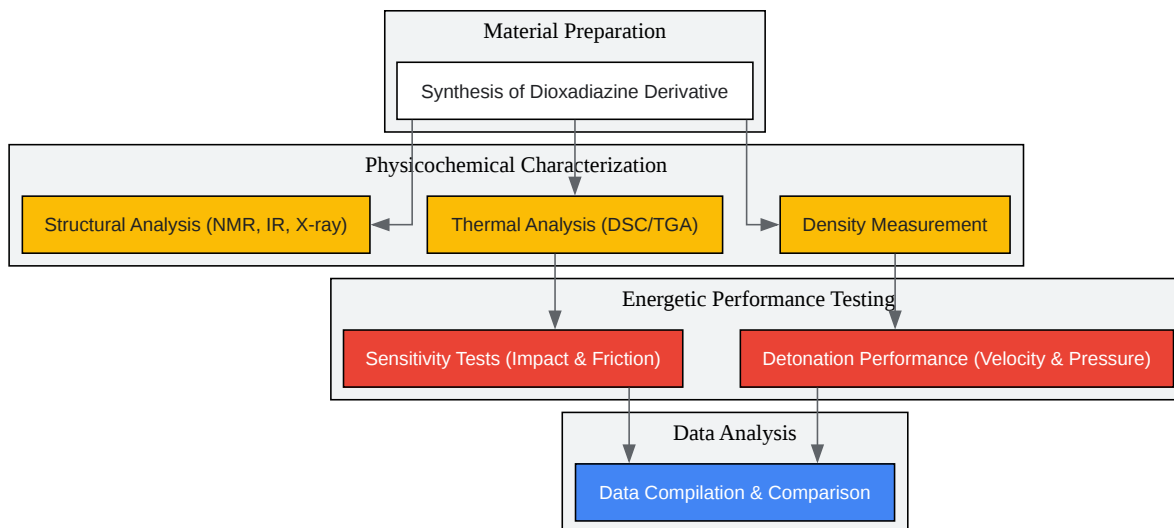
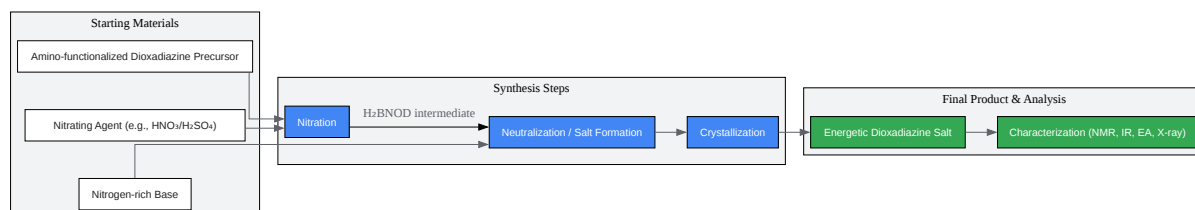
- **Single-Crystal X-ray Diffraction:** This method provides the precise three-dimensional arrangement of atoms in a crystal, allowing for the determination of the crystal structure and density.^{[1][2]}

Sensitivity Testing

- **Impact Sensitivity:** This test determines the sensitivity of the energetic material to impact. A known weight is dropped from a specific height onto a sample of the material. The energy at which 50% of the samples detonate is recorded.^{[1][2]}
- **Friction Sensitivity:** This test measures the sensitivity of the material to friction. A sample is subjected to a moving, weighted peg. The force at which detonation occurs is recorded.^{[1][2]}

Visualizations

The following diagrams illustrate the general workflows for the synthesis and performance evaluation of dioxadiazine-based high-energy materials.



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